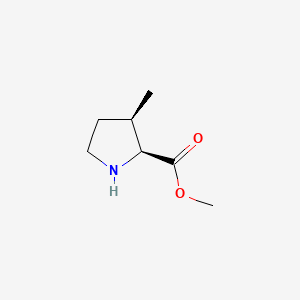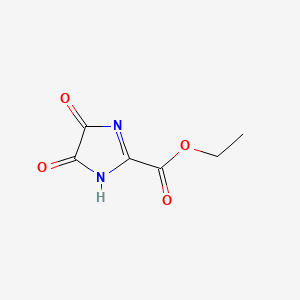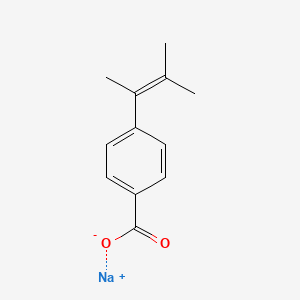
Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate is a chiral compound with significant importance in organic chemistry. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. The compound’s stereochemistry is defined by the (2S,3R) configuration, indicating the specific spatial arrangement of its substituents. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a 3-methylpyrrolidine-2-carboxylate ester. This reduction can be carried out using chiral catalysts or enzymes to ensure the desired stereochemistry is obtained. For instance, the use of baker’s yeast fermenting on D-glucose has been reported to convert aromatic aldehydes into carbohydrate-like chiral synthons, which can then be further transformed into the target compound .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale enantioselective synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of high-yielding catalysts and controlled reaction environments to ensure consistent production quality .
化学反応の分析
Types of Reactions: Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohol derivatives.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
科学的研究の応用
Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound serves as a precursor for biologically active molecules and can be used in the study of enzyme-catalyzed reactions.
Medicine: It is involved in the development of pharmaceuticals, particularly those targeting specific stereochemical configurations.
作用機序
The mechanism of action of Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound’s effects are mediated through its binding to enzymes or receptors, influencing biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating metabolic processes .
類似化合物との比較
Methyl (2R,3S)-3-methylpyrrolidine-2-carboxylate: This is the enantiomer of the target compound and has different stereochemistry.
Methyl (2S,3S)-3-methylpyrrolidine-2-carboxylate: A diastereomer with distinct physical and chemical properties.
Methyl (2R,3R)-3-methylpyrrolidine-2-carboxylate: Another diastereomer with unique characteristics.
Uniqueness: Methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate is unique due to its specific (2S,3R) configuration, which imparts distinct stereochemical properties. This configuration can influence the compound’s reactivity, binding affinity, and overall biological activity, making it valuable in stereoselective synthesis and pharmaceutical development .
特性
IUPAC Name |
methyl (2S,3R)-3-methylpyrrolidine-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c1-5-3-4-8-6(5)7(9)10-2/h5-6,8H,3-4H2,1-2H3/t5-,6+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTGJTFLRUWIMG-RITPCOANSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN[C@@H]1C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl 2-[(1R)-1,2-dihydroxyethyl]-1,3-thiazole-4-carboxylate](/img/structure/B574529.png)
![1h-Pyrimido[4,5-c][1,2,6]oxadiazine](/img/structure/B574530.png)
![Ethanone, 1-[2-hydroxy-4-(1-methylethenyl)cyclopentyl]-, [1R-(1alpha,2alpha,4alpha)]-](/img/new.no-structure.jpg)


![(1R,5R,6S)-5-Hydroxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic acid](/img/structure/B574544.png)
![S-(1-Methyl-1H-benzo[d]imidazol-2-yl) methanethioate](/img/structure/B574548.png)
![[(2S,3aR,7aR)-2-ethoxy-3,4,5,6,7,7a-hexahydro-2H-1-benzofuran-3a-yl]methanol](/img/structure/B574550.png)
